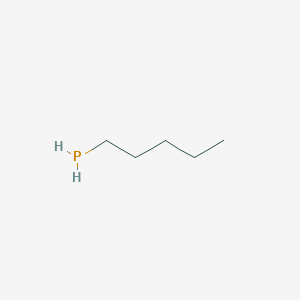

Phosphine, pentyl-

Description

BenchChem offers high-quality Phosphine, pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10038-55-8 |

|---|---|

Molecular Formula |

C5H13P |

Molecular Weight |

104.13 g/mol |

IUPAC Name |

pentylphosphane |

InChI |

InChI=1S/C5H13P/c1-2-3-4-5-6/h2-6H2,1H3 |

InChI Key |

WEYHWRWGAACKIL-UHFFFAOYSA-N |

SMILES |

CCCCCP |

Canonical SMILES |

CCCCCP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of pentylphosphine (also known as amylphosphine), a primary alkylphosphine. Primary phosphines are valuable reagents and ligands in organic synthesis and materials science. This document details two common synthetic routes and the analytical techniques used for the characterization of the final product.

Synthesis of Pentylphosphine

Two primary methods for the synthesis of pentylphosphine are presented: the Grignard reaction with phosphorus trichloride and the reduction of diethyl pentylphosphonate.

Grignard Reaction Method

This method involves the reaction of a pentylmagnesium halide (a Grignard reagent) with phosphorus trichloride. The initial reaction forms a mixture of phosphorus-halogenated intermediates which are subsequently reduced to the primary phosphine.

Materials:

-

1-Bromopentane (or 1-chloropentane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of pentylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. The reaction mixture is allowed to warm to room temperature and stirred for an additional two hours.

-

Reduction: The reaction mixture is again cooled in an ice bath. A solution of lithium aluminum hydride in anhydrous diethyl ether is added slowly and cautiously. This is a highly exothermic reaction and requires careful control of the addition rate. After the addition is complete, the mixture is stirred at room temperature for one hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a dilute hydrochloric acid solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by distillation under an inert atmosphere. The crude pentylphosphine is then purified by fractional distillation under reduced pressure.

Logical Workflow for Grignard Synthesis of Pentylphosphine

Caption: Grignard synthesis of pentylphosphine.

Reduction of Diethyl Pentylphosphonate

This method involves the reduction of a commercially available or synthesized pentylphosphonate ester, such as diethyl pentylphosphonate, using a strong reducing agent like lithium aluminum hydride.

Materials:

-

Diethyl pentylphosphonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The flask is cooled in an ice bath.

-

Addition of Phosphonate: A solution of diethyl pentylphosphonate in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium aluminum hydride. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

Work-up: The reaction is cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude pentylphosphine is purified by fractional distillation under reduced pressure.

Experimental Workflow for the Reduction of Diethyl Pentylphosphonate

The Dawn of Primary Alkylphosphines: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary alkylphosphines (RPH₂), fundamental building blocks in modern chemistry, have a rich and often overlooked history that predates many of the sophisticated applications they find today in catalysis, materials science, and drug development. Their journey from laboratory curiosities to indispensable reagents was marked by significant synthetic challenges, owing to their high reactivity and toxicity. This in-depth guide provides a comprehensive historical context of their discovery, details early and modern synthetic protocols, presents key quantitative data, and visualizes the logical workflows involved in their preparation. Understanding the origins and evolution of primary alkylphosphine synthesis offers valuable insights into the broader field of organophosphorus chemistry and can inspire further innovation.

Historical Context and Discovery

The story of primary alkylphosphines is intrinsically linked to the discovery of their parent compound, phosphine (PH₃). In 1783, the French chemist Philippe Gengembre , a student of the famed Antoine Lavoisier, first synthesized phosphine by heating white phosphorus in an aqueous solution of potassium carbonate.[1] Initially, phosphine was considered a gaseous form of elemental phosphorus, but Lavoisier correctly identified it as a compound of phosphorus and hydrogen.[1]

While the 19th century saw significant progress in the broader field of organophosphorus chemistry, the synthesis of primary alkylphosphines lagged behind that of their tertiary counterparts. In 1845, Paul Thénard , son of the notable chemist Louis Jacques Thénard, conducted experiments that likely produced a mixture of alkylphosphines, including trimethylphosphine.[2] However, the technology of the time did not allow for the separation and full characterization of these reactive compounds.

The first systematic investigation and synthesis of organophosphorus compounds are largely credited to the German chemist August Wilhelm von Hofmann around 1857. His work, however, primarily focused on the more stable tertiary phosphines (R₃P) and phosphonium salts.[2] The synthesis and isolation of the more reactive and volatile primary alkylphosphines (RPH₂) remained a significant challenge for decades.

It was not until the late 19th and early 20th centuries that chemists began to develop methods to tame these challenging molecules. The development of techniques to handle air-sensitive compounds was a crucial prerequisite for the successful synthesis and characterization of primary alkylphosphines. Early synthetic strategies revolved around two main approaches: the alkylation of phosphine and the reduction of organophosphorus halides. These foundational methods laid the groundwork for the more sophisticated and efficient syntheses used today.

Key Synthetic Methodologies: From Past to Present

The synthesis of primary alkylphosphines has evolved significantly from the early, often low-yielding and hazardous, methods to the more controlled and versatile protocols available to modern chemists.

Early Synthetic Approaches

The earliest successful methods for the preparation of primary alkylphosphines can be broadly categorized as follows:

-

Alkylation of Phosphine: This conceptually simple method involves the reaction of phosphine (PH₃) or its metal phosphide derivatives (e.g., NaPH₂, LiPH₂) with an alkyl halide. The direct alkylation of phosphine often leads to a mixture of primary, secondary, and tertiary phosphines, making purification difficult. The use of metal phosphides offered better control over the degree of alkylation.

-

Reduction of Alkyldichlorophosphines: Another early and important route involved the reduction of alkyldichlorophosphines (RPCl₂). These precursors could be synthesized from the reaction of phosphorus trichloride with organometallic reagents. The reduction was typically accomplished using nascent hydrogen (generated from a metal and acid) or, later, with metal hydrides.

Modern Synthetic Protocols

Contemporary methods offer greater efficiency, functional group tolerance, and safety. These include:

-

Reduction of Phosphonic Dichlorides and Esters: A common and versatile method involves the reduction of alkylphosphonic dichlorides (RP(O)Cl₂) or their corresponding esters (RP(O)(OR')₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Catalytic P-H Addition to Alkenes (Hydrophosphination): The direct addition of the P-H bonds of phosphine across the double bond of an alkene, catalyzed by a transition metal complex, has emerged as an atom-economical route to primary alkylphosphines.

-

One-Pot Syntheses from Elemental Phosphorus: More recent innovations have focused on the direct conversion of elemental white phosphorus (P₄) into primary phosphines, bypassing the need for hazardous intermediates like phosphorus trichloride.

Quantitative Data

The following table summarizes key physical properties of some simple primary alkylphosphines, as reported in early and modern literature.

| Primary Alkylphosphine | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methylphosphine | CH₃PH₂ | 48.02 | -14 | ~0.7 (at -14°C) |

| Ethylphosphine | C₂H₅PH₂ | 62.05 | 25 | ~0.7 (at 20°C) |

| n-Propylphosphine | C₃H₇PH₂ | 76.08 | 49-51 | ~0.7 (at 20°C) |

| n-Butylphosphine | C₄H₉PH₂ | 90.10 | 78-80 | ~0.7 (at 20°C) |

Experimental Protocols

Historical Protocol: Synthesis of Methylphosphine via Deprotonation-Methylation (Adapted from early 20th-century methods)

This method illustrates the early approach of alkylating phosphine.

Procedure:

-

A solution of sodium in liquid ammonia is prepared in a three-necked flask equipped with a stirrer, a gas inlet, and a dry ice condenser.

-

Phosphine gas (PH₃) is bubbled through the deep blue solution until the color is discharged, indicating the formation of sodium phosphide (NaPH₂).

-

Methyl iodide (CH₃I) is slowly added to the stirred suspension at -78°C.

-

After the addition is complete, the liquid ammonia is allowed to evaporate.

-

The resulting solid residue is carefully treated with a minimal amount of water under an inert atmosphere to liberate methylphosphine gas (CH₃PH₂), which is then collected and purified by condensation.

Caution: This procedure is extremely hazardous due to the toxicity and pyrophoric nature of phosphine and methylphosphine, and the use of reactive reagents like sodium in liquid ammonia. It should only be performed by highly trained personnel in a specialized laboratory setting.

Modern Protocol: Synthesis of a Primary Alkylphosphine via Reduction of an Alkyldichlorophosphine

This protocol represents a more common and controlled modern approach.

Procedure:

-

A solution of the desired alkyldichlorophosphine (RPCl₂) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise to the stirred solution of the alkyldichlorophosphine.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide.

-

The resulting mixture is filtered, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

The solvent is carefully removed by distillation to yield the primary alkylphosphine (RPH₂).

Visualization of Synthetic Workflows

The logical progression for the synthesis of primary alkylphosphines can be visualized using the following diagrams.

References

An In-depth Technical Guide to the Reactivity of Pentylphosphine with Transition Metal Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of pentylphosphine, a primary alkylphosphine, with various transition metal precursors. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of inorganic chemistry, organometallic chemistry, catalysis, and drug development. This document details the synthesis, characterization, and reactivity of transition metal-pentylphosphine complexes, with a focus on providing actionable experimental protocols and quantitative data.

Introduction to Pentylphosphine as a Ligand

Pentylphosphine (CH₃(CH₂)₄PH₂) is a primary alkylphosphine that serves as a versatile ligand in transition metal chemistry. Like other primary phosphines, it is a σ-donor and a weak π-acceptor. The lone pair of electrons on the phosphorus atom readily donates to vacant orbitals on a transition metal center, forming a stable metal-phosphine bond. The nature of the pentyl group, a straight-chain alkyl substituent, imparts specific steric and electronic properties to the ligand that influence the structure, stability, and reactivity of its metal complexes.

The reactivity of pentylphosphine is characterized by several key features:

-

Nucleophilic Attack: The phosphorus atom acts as a nucleophile, readily attacking electrophilic metal centers.

-

P-H Bond Activation: The presence of two P-H bonds allows for oxidative addition reactions, where the P-H bond is cleaved and both the phosphorus and hydrogen atoms bind to the metal center. This process is crucial for the formation of various catalytically active species.

-

Ligand Substitution: Pentylphosphine can displace other ligands from a metal's coordination sphere in ligand substitution reactions.

These fundamental reaction pathways give rise to a diverse range of transition metal-pentylphosphine complexes with potential applications in catalysis, materials science, and medicinal chemistry.

General Synthetic Routes to Transition Metal-Pentylphosphine Complexes

The synthesis of transition metal-pentylphosphine complexes typically involves the reaction of pentylphosphine with a suitable transition metal precursor, most commonly a metal halide, carbonate, or a complex with labile ligands. The choice of solvent and reaction conditions is critical and depends on the specific metal precursor and the desired product.

A general workflow for the synthesis of these complexes is outlined below:

Caption: General experimental workflow for the synthesis of transition metal-pentylphosphine complexes.

Reactivity with Specific Transition Metal Precursors

The reactivity of pentylphosphine varies depending on the transition metal. This section details its interactions with precursors of palladium, platinum, rhodium, and nickel, which are commonly used in catalysis and other applications.

Palladium Precursors

Pentylphosphine reacts with palladium(II) precursors, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride, to form square planar complexes. These reactions are typically carried out in chlorinated solvents like dichloromethane or in polar aprotic solvents.

Reaction Scheme:

Caption: Reaction of palladium(II) chloride with pentylphosphine.

Experimental Protocol: Synthesis of Dichlorobis(pentylphosphine)palladium(II)

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in 20 mL of anhydrous, degassed dichloromethane.

-

In a separate flask, prepare a solution of pentylphosphine (2 mmol) in 10 mL of anhydrous, degassed dichloromethane.

-

Slowly add the pentylphosphine solution to the palladium(II) chloride solution at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for 4-6 hours at room temperature.

-

Reduce the solvent volume under vacuum to induce precipitation.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data:

| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Appearance |

| [Pd(P(n-C₅H₁₁)H₂)₂Cl₂] | >90 | ~25-35 | Yellow solid |

Platinum Precursors

Similar to palladium, platinum(II) precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) react with pentylphosphine to yield square planar complexes. The reactions are often performed in a mixture of water and an organic solvent to facilitate the dissolution of the platinum salt.

Reaction Scheme:

Caption: Reaction of potassium tetrachloroplatinate(II) with pentylphosphine.

Experimental Protocol: Synthesis of Dichlorobis(pentylphosphine)platinum(II)

-

Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 15 mL of deionized water.

-

In a separate flask, dissolve pentylphosphine (2.1 mmol) in 15 mL of ethanol.

-

Add the ethanolic solution of pentylphosphine to the aqueous solution of the platinum salt.

-

Stir the mixture at room temperature for 24 hours, during which a precipitate will form.

-

Collect the solid by filtration, wash thoroughly with water, then with small portions of cold ethanol and diethyl ether.

-

Dry the product in a desiccator.

Quantitative Data:

| Complex | Yield (%) | ³¹P NMR (δ, ppm, ¹J(Pt-P) in Hz) | Appearance |

| cis-[Pt(P(n-C₅H₁₁)H₂)₂Cl₂] | ~85 | ~10-20 (¹J ≈ 3500) | Pale yellow solid |

| trans-[Pt(P(n-C₅H₁₁)H₂)₂Cl₂] | Varies | ~15-25 (¹J ≈ 2400) | White solid |

Rhodium Precursors

Pentylphosphine reacts with rhodium precursors such as rhodium(III) chloride hydrate (RhCl₃·xH₂O) or dimeric rhodium complexes like [Rh(CO)₂Cl]₂. These reactions can lead to a variety of products, including square planar Rh(I) complexes, often through a reductive process where the phosphine also acts as a reducing agent.

Reaction Scheme (Illustrative):

Spectroscopic Data Interpretation for Pentylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pentylphosphine, a primary alkylphosphine. Due to the limited availability of published spectroscopic data for pentylphosphine, this guide utilizes data from analogous straight-chain alkylphosphines, primarily n-butylphosphine, to present a predictive and instructional interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers working with pentylphosphine and similar organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pentylphosphine, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for Pentylphosphine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~2.9 - 3.1 | dt | 2H | P-H | ¹JPH ≈ 190-210 Hz, ³JHH ≈ 7 Hz |

| ~1.4 - 1.6 | m | 2H | α-CH₂ | ¹JPC ≈ 15-20 Hz, ²JPH ≈ 10-15 Hz |

| ~1.3 - 1.5 | m | 4H | β-CH₂, γ-CH₂ | |

| ~1.2 - 1.4 | m | 2H | δ-CH₂ | |

| ~0.9 | t | 3H | ε-CH₃ | ³JHH ≈ 7 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentylphosphine

| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |

| ~25 - 30 | α-C | ¹JPC ≈ 15-20 Hz |

| ~30 - 35 | β-C | ²JPC ≈ 10-15 Hz |

| ~22 - 27 | γ-C | ³JPC ≈ 5-10 Hz |

| ~20 - 25 | δ-C | ⁴JPC ≈ 0-2 Hz |

| ~13 - 15 | ε-C | ⁵JPC ≈ 0 Hz |

Table 3: Predicted ³¹P NMR Spectroscopic Data for Pentylphosphine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~ -130 to -160 | t | ¹JPH ≈ 190-210 Hz |

Interpretation

-

¹H NMR: The proton spectrum of pentylphosphine is characterized by a distinctive triplet in the upfield region for the terminal methyl group (ε-CH₃). The methylene groups (α, β, γ, δ) will appear as complex multiplets due to P-H and H-H couplings. The protons directly attached to the phosphorus atom (P-H) will exhibit a broad doublet of triplets due to the large one-bond P-H coupling and coupling to the adjacent methylene group.

-

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms of the pentyl chain. The carbon directly bonded to the phosphorus (α-C) will appear as a doublet due to one-bond P-C coupling. The coupling constants will decrease with increasing distance from the phosphorus atom.

-

³¹P NMR: The phosphorus-31 spectrum is the most direct method for identifying phosphines. For a primary phosphine like pentylphosphine, a triplet is expected in the proton-coupled spectrum due to the two directly attached protons. The chemical shift for primary alkylphosphines typically falls in the range of -130 to -160 ppm.

Experimental Protocol

NMR Sample Preparation: A sample of pentylphosphine (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The solution is then degassed to remove dissolved oxygen, which can broaden NMR signals.

Data Acquisition: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ³¹P NMR, a broadband probe is used, and the chemical shifts are referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 4: Predicted IR Absorption Bands for Pentylphosphine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2280 - 2300 | Medium, Sharp | P-H stretch |

| 2850 - 2960 | Strong | C-H stretch (alkyl) |

| 1450 - 1470 | Medium | C-H bend (CH₂) |

| 1370 - 1385 | Medium | C-H bend (CH₃) |

| ~965 - 1085 | Medium | P-H bend |

Interpretation

The IR spectrum of pentylphosphine is expected to be dominated by strong C-H stretching and bending vibrations from the pentyl group. The most characteristic absorption is the P-H stretching band, which appears as a sharp, medium-intensity peak in the region of 2280-2300 cm⁻¹. The P-H bending vibrations are also observable in the fingerprint region.

Experimental Protocol

Sample Preparation: For a liquid sample like pentylphosphine, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Presentation

Table 5: Predicted Mass Spectrometry Fragmentation for Pentylphosphine

| m/z | Ion | Comments |

| 104 | [CH₃(CH₂)₄PH₂]⁺ | Molecular ion (M⁺) |

| 73 | [C₄H₉P]⁺ | Loss of a methyl radical |

| 57 | [C₄H₉]⁺ | Loss of PH₂ radical |

| 47 | [CH₃PH]⁺ | α-cleavage |

| 31 | [PH₂]⁺ |

Interpretation

In an electron ionization (EI) mass spectrum, pentylphosphine will show a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern will be characterized by the loss of alkyl fragments from the pentyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the phosphorus atom) is a common fragmentation pathway for alkylphosphines.

Experimental Protocol

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization and Analysis: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions. These ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Interpretation Workflow

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of pentylphosphine.

Caption: Relationship between spectroscopic techniques and structural information for pentylphosphine.

Caption: Experimental and data analysis workflow for spectroscopic characterization.

An In-depth Technical Guide to the Thermodynamic Stability of Pentylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the thermodynamic stability of pentylphosphine. In the absence of direct experimental thermochemical data for this compound, this report leverages established computational methodologies, specifically Benson's Group Additivity method, to estimate its standard enthalpy of formation. Furthermore, potential thermal decomposition pathways are discussed based on established mechanisms for analogous alkylphosphines. This document is intended to serve as a valuable resource for professionals in research and development who require an understanding of the stability of organophosphorus compounds.

Introduction

Pentylphosphine (C₅H₁₃P), an organophosphorus compound, belongs to the class of primary alkylphosphines. These compounds are of significant interest in various fields, including catalysis, materials science, and as intermediates in organic synthesis. A thorough understanding of their thermodynamic stability is crucial for safe handling, storage, and for predicting their behavior in chemical reactions. Due to the reactive and potentially toxic nature of many organophosphorus compounds, experimental determination of their thermodynamic properties can be challenging.[1] Consequently, computational methods provide a reliable alternative for estimating these crucial parameters.[2][3]

This guide summarizes the estimated thermodynamic properties of pentylphosphine, details the computational methodology used for this estimation, and discusses its likely thermal decomposition pathways.

Estimated Thermodynamic Data for n-Pentylphosphine

The standard enthalpy of formation (ΔHf°) for n-pentylphosphine in the gaseous state has been estimated using the group additivity method. This method, pioneered by Benson and further refined by others, allows for the calculation of thermochemical properties by summing the contributions of constituent chemical groups.[4][5][6][7][8]

| Thermodynamic Property | Symbol | Estimated Value (kJ/mol) | Phase |

| Standard Enthalpy of Formation | ΔHf° | -105.7 | Gas |

Note: This value is an estimation derived from group additivity principles and should be used with the understanding that it is not a direct experimental measurement.

Methodology: Estimation of Enthalpy of Formation via Group Additivity

The estimation of the standard enthalpy of formation for n-pentylphosphine was performed using Benson's Group Additivity method. This approach dissects the molecule into a set of polyvalent atomic groups, each with an assigned empirical value for its contribution to the overall enthalpy of formation.

Experimental Protocol (Computational):

-

Molecular Structure Decomposition: The n-pentylphosphine molecule (CH₃CH₂CH₂CH₂CH₂PH₂) is broken down into its constituent groups.

-

Group Identification: The groups for n-pentylphosphine are identified as:

-

One C-(C)(H)₃ group (the terminal methyl group).

-

Three C-(C)₂(H)₂ groups (the internal methylene groups).

-

One C-(P)(C)(H)₂ group (the methylene group attached to phosphorus).

-

One P-(C)(H)₂ group (the primary phosphine group).

-

-

Assignment of Group Additivity Values (GAVs): Published and critically evaluated GAVs for each group are assigned.

-

Summation: The GAVs are summed to calculate the total standard enthalpy of formation.

The logical workflow for this calculation is depicted in the diagram below.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of a compound is related to its enthalpy of formation; a more negative value generally indicates greater enthalpic stability.[8] However, kinetic factors ultimately govern the temperature and pathways of decomposition. For primary alkylphosphines like pentylphosphine, thermal decomposition is expected to proceed through mechanisms observed for similar compounds.

While specific experimental studies on the pyrolysis of pentylphosphine are not available in the surveyed literature, studies on the thermal decomposition of related metal-alkylphosphine complexes suggest that β-hydride elimination is a common and often low-energy decomposition pathway.[2][9][10][11][12] In this process, a hydrogen atom from the carbon atom beta to the phosphorus atom is transferred to the phosphorus, leading to the formation of an alkene and phosphine (PH₃). For pentylphosphine, this would result in the formation of 1-pentene and phosphine.

It is important to note that other decomposition pathways, such as C-P bond cleavage to form pentyl radicals and a phosphinyl radical (•PH₂), may also occur, particularly at higher temperatures. The predominant pathway will depend on the specific reaction conditions, including temperature, pressure, and the presence of catalysts or other reactive species.

Conclusion

While direct experimental data on the thermodynamic stability of pentylphosphine is currently unavailable, this guide provides a robust estimation of its standard enthalpy of formation using the well-established group additivity method. The estimated value of -105.7 kJ/mol suggests a moderate level of enthalpic stability. The primary anticipated thermal decomposition pathway is β-hydride elimination to yield 1-pentene and phosphine. This information provides a foundational understanding for researchers, scientists, and drug development professionals working with pentylphosphine and related organophosphorus compounds, enabling more informed decisions regarding its handling, application, and further investigation. Further experimental and high-level computational studies are recommended to validate these findings and to determine other key thermodynamic and kinetic parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nist.gov [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. projects.iq.harvard.edu [projects.iq.harvard.edu]

Quantum Chemical Calculations and Modeling of Pentylphosphine: A Technical Guide for Drug Development Professionals

Abstract

Pentylphosphine and its derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry, primarily owing to their utility as ligands in catalysis and as building blocks for more complex bioactive molecules. Understanding the three-dimensional structure, electronic properties, and reactivity of pentylphosphine is paramount for its effective application in drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations and modeling to elucidate the physicochemical properties of pentylphosphine. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research endeavors. This document outlines the theoretical background, details experimental computational protocols, presents key quantitative data in a structured format, and visualizes complex workflows and relationships using Graphviz.

Introduction

Organophosphorus compounds, particularly phosphines, are of immense interest in the pharmaceutical industry. Their ability to act as ligands for transition metal catalysts makes them indispensable in the synthesis of complex organic molecules that form the basis of many drugs.[1] Furthermore, the phosphorus atom can be incorporated into drug scaffolds to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[2][3]

Pentylphosphine (CH₃(CH₂)₄PH₂), a simple alkylphosphine, serves as a foundational model for understanding the behavior of more complex phosphine-containing molecules. Its flexible pentyl chain introduces conformational complexity that significantly influences its steric and electronic profile. Quantum chemical calculations provide a powerful in-silico toolkit to explore these properties with high accuracy, offering insights that can guide rational drug design and synthetic strategy.[4][5] This guide details the computational methodologies for a thorough investigation of pentylphosphine.

Theoretical Background

The primary tool for the quantum chemical investigation of molecules like pentylphosphine is Density Functional Theory (DFT) . DFT is a computational method that calculates the electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler one based on the electron density.[6][7] This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Key molecular properties that can be calculated using DFT include:

-

Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule.

-

Conformational Analysis: Identification of stable conformers and the energy differences between them.

-

Electronic Properties: Distribution of electrons, dipole moment, and molecular orbitals (HOMO/LUMO).

-

Spectroscopic Properties: Vibrational frequencies (IR spectra) and NMR chemical shifts.

-

Reactivity Descriptors: Parameters derived from electronic structure that predict chemical reactivity.

Computational Methodology

A standard workflow for the quantum chemical modeling of pentylphosphine is outlined below. This protocol is designed to yield reliable and reproducible results.

Conformational Search

Due to the flexibility of the pentyl chain, pentylphosphine can exist in multiple conformations. A thorough conformational search is the first critical step to identify the global minimum energy structure and other low-energy conformers.

Protocol:

-

Initial Structure Generation: A starting geometry of pentylphosphine is built using a molecular editor.

-

Conformational Search Algorithm: A systematic or stochastic search algorithm (e.g., molecular mechanics with a force field like MMFF94) is employed to explore the potential energy surface and identify a set of unique conformers.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using DFT.

DFT Calculations

All subsequent calculations are performed on the optimized geometries of the stable conformers.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.[6]

-

DFT Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering a good description of both structure and energetics.[8]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This basis set provides a good balance of accuracy and computational efficiency for molecules containing second-row elements like phosphorus.[8][9] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the lone pair on phosphorus and the overall electron distribution.

-

Solvation Model: To simulate the behavior in a biological or reaction medium, a solvent model should be included. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a robust implicit solvation model that can be used to account for the effects of a solvent like water or chloroform.[9]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ³¹P and ¹³C NMR chemical shifts.[1][10]

The logical flow of this computational protocol is visualized in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to Monoalkylphosphines: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Monoalkylphosphines, a class of organophosphorus compounds characterized by a single alkyl substituent attached to a PH₂ group, are emerging as pivotal ligands in catalysis and valuable synthons in organic chemistry. Their unique steric and electronic properties offer distinct advantages in a variety of chemical transformations. This in-depth technical guide provides a comprehensive literature review of monoalkylphosphines, covering their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their role in catalysis and potential relevance to drug development.

Core Concepts: Synthesis and Properties

The synthesis of monoalkylphosphines can be achieved through several principal routes, each with its own advantages and limitations. Common methods include the alkylation of phosphine (PH₃) or its derivatives and the reduction of corresponding phosphonates or phosphine oxides.

Experimental Protocol: Synthesis of n-Butylphosphine via Alkylation of Phosphine

A prevalent method for the synthesis of primary alkylphosphines involves the reaction of an alkyl halide with a source of the phosphide anion or phosphine itself under basic conditions. The following is a representative protocol for the synthesis of n-butylphosphine.

Materials:

-

Phosphine gas (PH₃)

-

n-Butyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line and associated glassware

Procedure:

-

A rigorously dried Schlenk flask equipped with a magnetic stir bar is charged with a solution of potassium hydroxide in dimethyl sulfoxide.

-

The flask is evacuated and backfilled with an inert gas several times to ensure an oxygen-free atmosphere.

-

Phosphine gas is carefully bubbled through the stirred solution at room temperature to generate the potassium phosphide (KPH₂) in situ.

-

n-Butyl bromide is then added dropwise to the reaction mixture via a syringe.

-

The reaction is stirred at room temperature for several hours, and the progress is monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is quenched with deoxygenated water.

-

The product, n-butylphosphine, is extracted with a suitable organic solvent under an inert atmosphere.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation to afford pure n-butylphosphine.

Safety Note: Phosphine gas and primary alkylphosphines are highly toxic, pyrophoric, and malodorous. All manipulations must be carried out in a well-ventilated fume hood under a strictly inert atmosphere by trained personnel.

Physicochemical Properties

The physical and chemical properties of monoalkylphosphines are influenced by the nature of the alkyl group. Generally, they are volatile, air-sensitive liquids with a strong, unpleasant odor. Below is a summary of key physicochemical data for a selection of primary alkylphosphines.

| Alkyl Group | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ³¹P NMR Shift (ppm) |

| Methyl | CH₃PH₂ | 48.02 | -14 | Not readily available | -163 |

| Ethyl | C₂H₅PH₂ | 62.05 | 25 | 0.736 | -128 |

| n-Propyl | C₃H₇PH₂ | 76.08 | 49-51 | 0.755 | -133 |

| n-Butyl | C₄H₉PH₂ | 90.10 | 75-76 | 0.768 | -135 |

| n-Pentyl | C₅H₁₁PH₂ | 104.13 | 104-105 | 0.781 | -135 |

| n-Hexyl | C₆H₁₃PH₂ | 118.16 | 130-132 | 0.790 | -135 |

| Cyclohexyl | C₆H₁₁PH₂ | 116.14 | 148-150 | 0.895 | -100 |

Applications in Catalysis

Monoalkylphosphines are increasingly recognized for their utility as ligands in transition metal catalysis, particularly in cross-coupling reactions. Their relatively small steric footprint and strong σ-donating ability can lead to highly active and selective catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings, monoalkylphosphine ligands can promote efficient oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle. For instance, the use of n-butylphosphine as a ligand in the Suzuki-Miyaura coupling of aryl chlorides, which are notoriously challenging substrates, has been shown to afford good to excellent yields of the corresponding biaryl products.

Table of Catalytic Performance: n-Butylphosphine in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 85 |

| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 92 |

| 4-Chlorobenzonitrile | 3-Tolylboronic acid | K₂CO₃ | DMF | 120 | 78 |

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the role of a monoalkylphosphine ligand (RPH₂).

Relevance in Drug Development

While monoalkylphosphines themselves are not typically therapeutic agents due to their reactivity and toxicity, their role in the synthesis of complex organic molecules makes them highly relevant to the drug development industry. The efficient construction of C-C and C-N bonds facilitated by catalysts bearing monoalkylphosphine ligands is a cornerstone of modern medicinal chemistry.

For example, the synthesis of many small-molecule kinase inhibitors, which are a major class of anti-cancer drugs, often relies on cross-coupling reactions to assemble the core scaffolds and introduce necessary pharmacophores. The use of highly active catalysts with simple, readily available monoalkylphosphine ligands can streamline these synthetic routes, making them more efficient and cost-effective.

Furthermore, the principles of ligand design in catalysis can be applied to the development of novel bioactive compounds. The phosphorus center in a molecule can be a site for interaction with biological targets. While primary phosphines are generally too reactive for direct use in pharmaceuticals, derivatized and more stable organophosphorus compounds, whose synthesis may originate from primary phosphines, could have potential applications. For instance, phosphine-containing molecules have been investigated for their antimicrobial properties.

The workflow for identifying and optimizing a monoalkylphosphine ligand for a specific synthetic transformation in a drug discovery pipeline can be visualized as follows:

Conclusion

Monoalkylphosphines represent a versatile and increasingly important class of molecules for chemists in both academic and industrial settings. Their straightforward synthesis, tunable properties, and demonstrated efficacy as ligands in catalysis underscore their potential for broader application. For researchers in drug development, a thorough understanding of the synthesis and catalytic applications of monoalkylphosphines can provide powerful tools for the efficient construction of novel therapeutic agents. As research in this area continues to expand, the development of new and more sophisticated applications for these fundamental organophosphorus compounds is anticipated.

In-Depth Technical Guide: Emerging Research Applications for Pentylphosphine

Notice: Despite a comprehensive search for emerging research applications, quantitative data, and detailed experimental protocols specifically for pentylphosphine, publicly available information is exceedingly scarce. The scientific literature provides extensive information on organophosphorus chemistry, particularly concerning tertiary phosphines like triphenylphosphine and bulky alkylphosphines used as ligands in catalysis. However, dedicated research on pentylphosphine, a primary alkylphosphine, is not prominent.

This guide, therefore, addresses the topic by discussing the general reactivity and potential applications of primary alkylphosphines, drawing parallels to where a compound like pentylphosphine could theoretically be applied. The experimental protocols and data presented are representative of this class of compounds and should not be considered as having been specifically validated for pentylphosphine.

Introduction to Primary Alkylphosphines

Primary phosphines (RPH₂) are organophosphorus compounds that are valuable reagents and ligands in organic synthesis. They are characterized by the presence of two P-H bonds, which impart significant reactivity. These compounds are generally more electron-rich and less sterically hindered than their tertiary phosphine counterparts. However, many simple primary phosphines are pyrophoric and require careful handling under inert atmospheres.

Core Properties of Primary Alkylphosphines:

-

Nucleophilicity: The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile.

-

Reactivity of P-H Bonds: The phosphorus-hydrogen bonds can participate in a variety of reactions, including additions to unsaturated bonds and deprotonation to form phosphides.

-

Ligand Properties: Primary phosphines can coordinate to metal centers, although they are less common as ligands in catalysis compared to tertiary phosphines.

Potential Research Applications

While specific research on pentylphosphine is limited, the known chemistry of primary alkylphosphines suggests several areas of potential application.

Ligands in Homogeneous Catalysis

Primary phosphines can serve as ligands in transition metal-catalyzed reactions. The electronic and steric properties of the alkyl chain influence the catalytic activity. For a pentyl group, the electronic effect would be that of a typical alkyl group (electron-donating), and the steric hindrance would be moderate.

Potential Catalytic Reactions:

-

Cross-Coupling Reactions: As ligands for palladium, nickel, or copper catalysts in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The performance would depend on the specific reaction conditions and substrates.

-

Hydroformylation: Rhodium complexes with phosphine ligands are used in the hydroformylation of alkenes. The properties of pentylphosphine could influence the regioselectivity of this transformation.

Precursors to Functionalized Phosphorus Compounds

The P-H bonds of primary phosphines are key to their utility as synthetic building blocks.

-

Hydrophosphination: Primary phosphines can add across carbon-carbon, carbon-oxygen, and carbon-nitrogen multiple bonds. This is an atom-economical method to synthesize more complex organophosphorus compounds.

-

Synthesis of Chiral Ligands: Primary phosphines can be used as starting materials for the synthesis of P-chiral phosphines, which are valuable in asymmetric catalysis.

Experimental Protocols

The following are generalized experimental protocols for reactions involving primary phosphines. Caution: These reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as primary phosphines can be air-sensitive.

General Procedure for the Synthesis of a Primary Alkylphosphine (e.g., Pentylphosphine)

The synthesis of primary phosphines can be achieved through the reduction of the corresponding dichlorophosphine or phosphonate ester.

Method 1: Reduction of Dichloropentylphosphine

-

To a solution of dichloropentylphosphine (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) (0.5 eq) in diethyl ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow, sequential addition of water and then a 15% aqueous solution of sodium hydroxide at 0 °C.

-

Filter the resulting solids and wash with diethyl ether.

-

The ethereal solution is carefully concentrated under reduced pressure to yield pentylphosphine. Note: Pentylphosphine is likely to be a volatile and pyrophoric liquid.

Method 2: Reduction of Diethyl Pentylphosphonate

-

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl pentylphosphonate (1.0 eq) in THF dropwise.

-

After the addition, the reaction is heated to reflux for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench with water, followed by 15% aqueous NaOH.

-

Filter the aluminum salts and wash with THF.

-

The filtrate is carefully distilled to isolate the primary phosphine.

General Protocol for Base-Catalyzed Hydrophosphination of an Alkene

-

In a Schlenk flask, dissolve the primary phosphine (1.0 eq) and the alkene (1.2 eq) in a suitable solvent (e.g., THF or DMSO).

-

Add a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by ³¹P NMR spectroscopy).

-

Quench the reaction with a proton source (e.g., water or a mild acid).

-

Extract the product with an organic solvent, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by distillation or chromatography.

Quantitative Data

Due to the lack of specific research on pentylphosphine, no quantitative data tables can be provided. For related primary phosphines, key data would typically include:

-

Catalytic Activity: Tables summarizing yields, turnover numbers (TON), and turnover frequencies (TOF) for various cross-coupling reactions.

-

Spectroscopic Data: ³¹P NMR chemical shifts, which are highly characteristic for phosphines.

-

Coordination Chemistry: Bond lengths and angles of metal-phosphine complexes determined by X-ray crystallography.

Signaling Pathways and Logical Relationships

As pentylphosphine is not reported in the context of drug development or biological signaling, there are no signaling pathways to diagram. However, a logical workflow for the synthesis and application of a primary phosphine can be visualized.

Caption: Synthetic route and potential applications of pentylphosphine.

Conclusion

While pentylphosphine itself is not a subject of extensive current research, its identity as a primary alkylphosphine places it within a class of compounds with significant potential in organic synthesis and catalysis. The reactivity of its P-H bonds makes it a candidate for hydrophosphination reactions and as a precursor to more complex, functionalized phosphines. Furthermore, its ability to act as a ligand for transition metals suggests possible applications in homogeneous catalysis. Future research may yet uncover specific and novel applications for pentylphosphine and other simple primary alkylphosphines. For researchers and professionals in drug development, the value of such a compound would likely lie in its role as a synthetic intermediate rather than a final, biologically active molecule.

Methodological & Application

Application Notes and Protocols for Pentylphosphine in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentylphosphine and related simple trialkylphosphine ligands in homogeneous catalysis. Due to the limited specific literature on pentylphosphine, this document leverages established protocols for analogous trialkylphosphines to provide representative experimental procedures and data.

Introduction to Pentylphosphine as a Ligand

Pentylphosphine (P(C₅H₁₁)₃), a trialkylphosphine, serves as an electron-rich ligand in homogeneous catalysis. The properties of phosphine ligands, such as their steric bulk and electronic character, are crucial in tuning the reactivity and selectivity of transition metal catalysts.[1] Simple trialkylphosphines, like pentylphosphine, are valued for their strong σ-donating ability, which can enhance the catalytic activity of metals like palladium and rhodium in various transformations.[1]

Physicochemical Properties of a Representative Trialkylphosphine (Tri-n-butylphosphine)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇P | N/A |

| Molecular Weight | 202.32 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 240-242 °C | N/A |

| Density | 0.819 g/mL | N/A |

| Cone Angle (Tolman) | 132° | N/A |

Applications in Homogeneous Catalysis

Simple trialkylphosphine ligands are effective in a range of palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[2] Palladium catalysts bearing phosphine ligands are highly efficient for this transformation, coupling organoboron compounds with organic halides.[2] Electron-rich trialkylphosphines can promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[3]

Representative Quantitative Data for Suzuki-Miyaura Coupling with a Trialkylphosphine Ligand

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using a palladium catalyst with a trialkylphosphine ligand. This data is adapted from protocols using tri-tert-butylphosphine, a well-studied bulky trialkylphosphine, and serves as a predictive guide for the performance of simpler trialkylphosphines like pentylphosphine.

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 95 |

| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 99 |

Data adapted from studies on bulky trialkylphosphine ligands.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] The choice of phosphine ligand is critical for achieving high yields and stereoselectivity.[4]

Hydroformylation

In hydroformylation, an alkene is converted to an aldehyde using synthesis gas (CO/H₂) and a transition metal catalyst, typically rhodium.[2] The phosphine ligand influences both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.[2]

Experimental Protocols

Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[5] Solvents should be freshly distilled from appropriate drying agents.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a representative procedure adapted from established methods and can be optimized for specific substrates when using pentylphosphine.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pentylphosphine (or other trialkylphosphine)

-

Aryl chloride

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Toluene, anhydrous

-

Schlenk flask and other inert atmosphere glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and pentylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

To this mixture, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Palladium-Pentylphosphine Pre-catalyst (Representative)

A common pre-catalyst is of the form PdCl₂(PR₃)₂. The following is a general procedure for its synthesis.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Pentylphosphine

-

Benzonitrile, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 mmol) in anhydrous benzonitrile (10 mL).

-

Add pentylphosphine (2.2 mmol) to the suspension.

-

Heat the mixture to 100 °C and stir until the PdCl₂ has completely dissolved and a clear solution is formed.

-

Cool the solution to room temperature, which should result in the precipitation of the complex.

-

Filter the solid product under inert atmosphere, wash with anhydrous diethyl ether (3 x 10 mL), and dry under vacuum.

-

The resulting complex, bis(pentylphosphine)palladium(II) chloride, can be stored under an inert atmosphere.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Homogeneous Catalysis

Caption: General workflow for a homogeneous catalysis experiment.

References

Application Notes and Protocols: Trialkylphosphine Ligands in Suzuki-Miyaura Coupling

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Practical Applications of Pentylphosphine and Analogous Trialkylphosphines in Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and mild reaction conditions.[1][2] The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the metal center. While a wide array of phosphine ligands have been developed, this document focuses on the practical application of trialkylphosphines, with a specific consideration for pentylphosphine.

Initial literature surveys indicate that while bulky and electron-rich trialkylphosphines are a well-established class of ligands for promoting challenging Suzuki-Miyaura couplings, specific data and detailed protocols for pentylphosphine are not prominently available. Therefore, this document will provide a comprehensive overview of the role and application of analogous, well-documented trialkylphosphines, such as trineopentylphosphine and tri-tert-butylphosphine, as a predictive guide for the potential use of pentylphosphine.[3][4] These ligands are known to enhance catalyst activity, particularly for sterically demanding substrates and less reactive aryl chlorides.[1]

General Principles of Trialkylphosphine Ligands in Suzuki-Miyaura Coupling

Trialkylphosphine ligands are characterized by their strong electron-donating properties and steric bulk, which significantly influence the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Enhanced Oxidative Addition: The electron-rich nature of trialkylphosphines increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides, especially the less reactive and more economical aryl chlorides.

-

Promotion of Reductive Elimination: The steric bulk of these ligands can accelerate the final reductive elimination step, leading to faster product formation and regeneration of the active Pd(0) catalyst.[5]

-

Catalyst Stability: The strong coordination of trialkylphosphines can also enhance the stability of the palladium catalyst, preventing decomposition pathways and allowing for lower catalyst loadings.

Experimental Protocols (Based on Analogous Trialkylphosphines)

The following protocols are generalized based on procedures reported for bulky trialkylphosphine ligands in Suzuki-Miyaura coupling reactions. These should serve as a starting point for optimization when considering the use of pentylphosphine.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted from typical conditions used with bulky, electron-rich phosphine ligands.

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Trialkylphosphine ligand (e.g., trineopentylphosphine, as an analogue for pentylphosphine)

-

Aryl bromide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[6]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%), the trialkylphosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2.0 equivalents).

-

Add the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

-

Add the anhydrous solvent.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for Suzuki-Miyaura couplings facilitated by bulky trialkylphosphine ligands. Note: No specific data for pentylphosphine was found in the surveyed literature. The data presented is for analogous ligands and serves as a performance benchmark.

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogue |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Trineopentylphosphine | Pd(dba)₂ | K₃PO₄ | Toluene | 100 | >95 | [3] |

| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | Trineopentylphosphine | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 92 | [3] |

| 3 | 1-Bromo-2,6-diisopropylbenzene | Phenylboronic acid | Trineopentylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 88 | [3] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by the phosphine ligand.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research setting.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pentylphosphine as a Precursor for Novel Phosphine Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel phosphine oxide derivatives using pentylphosphine as a versatile precursor. The methodologies outlined herein are designed to be adaptable for the creation of a diverse range of phosphine oxides with potential applications in catalysis, materials science, and medicinal chemistry.

Introduction

Pentylphosphine is a primary phosphine that serves as a valuable building block for the synthesis of various organophosphorus compounds. Its P-H bonds are reactive and can undergo a variety of transformations, making it an ideal starting material for the generation of novel phosphine oxide derivatives. Phosphine oxides are a class of compounds characterized by a phosphoryl group (P=O) and are noted for their stability and unique electronic properties. These characteristics have led to their use in a wide array of applications, including as ligands in catalysis, photoinitiators, and as scaffolds in the development of new therapeutic agents.[1][2] This document details the synthesis and characterization of two classes of novel phosphine oxide derivatives starting from pentylphosphine: a secondary phosphine oxide via hydrophosphinylation and a tertiary phosphine oxide through a two-step process involving the formation of a chlorophosphine intermediate.

Data Presentation

Table 1: Synthesis of Pentyl(phenyl)phosphine oxide

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | 31P NMR (ppm) |

| 1 | Pentylphosphine | Benzaldehyde | Trifluoroacetic Acid | Dichloromethane | 12 | 85 | 35.2 |

Table 2: Synthesis of Dipentyl(phenyl)phosphine oxide

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Intermediate/Product | Yield (%) | 31P NMR (ppm) |

| 1 | Pentylphosphine | Dichlorophenylphosphine | Triethylamine | Toluene | 4 | Pentyl(phenyl)chlorophosphine | 92 | 110.5 |

| 2 | Pentyl(phenyl)chlorophosphine | Pentylmagnesium bromide | - | Diethyl ether | 6 | Dipentyl(phenyl)phosphine | 88 | -35.1 |

| 3 | Dipentyl(phenyl)phosphine | Hydrogen Peroxide (30%) | - | Dichloromethane | 1 | Dipentyl(phenyl)phosphine oxide | 95 | 45.8 |

Experimental Protocols

Protocol 1: Synthesis of Pentyl(phenyl)phosphine oxide via Hydrophosphinylation

This protocol describes a single-step synthesis of a secondary phosphine oxide.[3]

Materials:

-

Pentylphosphine (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Trifluoroacetic acid (TFA, 0.1 mmol)

-

Anhydrous Dichloromethane (DCM, 10 mL)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentylphosphine (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzaldehyde (1.0 mmol) to the solution while stirring.

-

Add trifluoroacetic acid (0.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Upon completion, quench the reaction by adding 10 mL of a 5% aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure pentyl(phenyl)phosphine oxide.

-

Characterize the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Protocol 2: Synthesis of Dipentyl(phenyl)phosphine oxide

This protocol outlines a multi-step synthesis of a tertiary phosphine oxide.

Step 2a: Synthesis of Pentyl(phenyl)chlorophosphine

Materials:

-

Pentylphosphine (1.0 mmol)

-

Dichlorophenylphosphine (1.0 mmol)

-

Triethylamine (1.1 mmol)

-

Anhydrous Toluene (10 mL)

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve pentylphosphine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous toluene (5 mL).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of dichlorophenylphosphine (1.0 mmol) in anhydrous toluene (5 mL) to the flask.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The formation of triethylamine hydrochloride precipitate will be observed.

-

Filter the reaction mixture under inert conditions to remove the salt.

-

The filtrate contains the pentyl(phenyl)chlorophosphine and can be used directly in the next step.

Step 2b: Synthesis of Dipentyl(phenyl)phosphine

Materials:

-

Pentyl(phenyl)chlorophosphine solution from Step 2a

-

Pentylmagnesium bromide (1.1 mmol, 1.0 M solution in diethyl ether)

-

Anhydrous Diethyl Ether (10 mL)

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

To the filtrate containing pentyl(phenyl)chlorophosphine from the previous step, add anhydrous diethyl ether (10 mL).

-

Cool the solution to 0 °C.

-

Slowly add pentylmagnesium bromide (1.1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipentyl(phenyl)phosphine.

Step 2c: Oxidation to Dipentyl(phenyl)phosphine oxide

Materials:

-

Crude Dipentyl(phenyl)phosphine from Step 2b

-

Hydrogen peroxide (30% aqueous solution, 1.2 mmol)

-

Dichloromethane (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude dipentyl(phenyl)phosphine in dichloromethane (10 mL).

-

Cool the solution to 0 °C.

-

Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise.

-

Stir the reaction at room temperature for 1 hour.[4]

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude phosphine oxide by column chromatography or recrystallization.

-

Characterize the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Visualizations

Caption: Workflow for the synthesis of pentyl(phenyl)phosphine oxide.

Caption: Multi-step synthesis of dipentyl(phenyl)phosphine oxide.

Caption: Relationship between pentylphosphine and its derived phosphine oxides.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Single-Step Synthesis of Secondary Phosphine Oxides - Organometallics - Figshare [acs.figshare.com]

- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Experimental Setup and Handling of Air-Sensitive Pentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of pentylphosphine, a potentially pyrophoric and air-sensitive primary alkylphosphine. Due to the limited availability of specific safety and physical data for pentylphosphine, the following procedures are based on established best practices for handling highly reactive and air-sensitive reagents, particularly other primary alkylphosphines. It is imperative that all users conduct a thorough risk assessment and adhere to all institutional safety guidelines before commencing any experimental work.

Overview and Safety Considerations

Pentylphosphine (C₅H₁₁PH₂) is an organophosphorus compound that, like other primary alkylphosphines, is expected to be highly reactive towards atmospheric oxygen and moisture. This reactivity can range from rapid degradation to spontaneous ignition (pyrophoricity). Therefore, strict adherence to air-free handling techniques is mandatory.

Key Hazards:

-

Pyrophoricity: May ignite spontaneously on contact with air.

-

Toxicity: Phosphines are generally toxic, and inhalation or skin contact should be avoided.

-

Reactivity: Reacts vigorously with water and other protic solvents.

Personal Protective Equipment (PPE):

A comprehensive list of required PPE is provided in the table below.

| PPE Item | Specification |